2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” is a complex organic molecule. It contains a benzotriazole moiety, which is a heterocyclic compound consisting of two fused rings, a benzene ring and a triazole ring . This compound also contains a thiophene ring and a pyridine ring, both of which are aromatic and contribute to the overall stability of the molecule .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated through optical and vibrational spectroscopy in conjunction with DFT calculations . These techniques allow for the determination of the electronic and molecular structures of the compounds .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, homoleptic Fe (II) and Os (II) containing cations adopt distorted octahedral geometries due to the steric interactions between the ansiole and triazole rings of the ttzm ligands . They exhibit reversible M (II)/M (III) processes .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, “1H-Benzotriazol-1-yloxytri(pyrrolidinyl)phosphonium hexafluorophosphate”, a similar compound, has a melting point of 154-156 °C (dec.) (lit.), a density of 1.438 at 20℃, and is soluble in methanol .Scientific Research Applications
Synthetic Methodologies and Heterocyclic Chemistry
Compounds with benzotriazole moieties and thiophene-pyridine structures are key intermediates in the synthesis of diverse heterocyclic compounds. For instance, the work by Fadda et al. (2017) and Schmeyers and Kaupp (2002) demonstrates the synthesis of various heterocyclic derivatives, including thiophene, pyrimidine, and coumarin derivatives, showcasing their utility in generating novel chemical entities with potential biological and material applications (Fadda et al., 2017) (Schmeyers & Kaupp, 2002). These methodologies offer pathways for the synthesis of compounds with applications in various fields, including pharmaceuticals and materials science.
Biological Activities
The structural features of such compounds lend them to investigations into their biological activities. Albratty et al. (2017) and Fahim and Ismael (2019) have explored novel thiophene, pyrimidine, and triazole derivatives, examining their antitumor and antimicrobial activities, respectively. These studies highlight the potential of such compounds in the development of new therapeutic agents with specific biological targets (Albratty et al., 2017) (Fahim & Ismael, 2019).
Safety and Hazards
Future Directions
The future directions for the research and development of similar compounds are promising. For instance, 1,2,4-triazole benzoic acid hybrids could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests that “2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide” and similar compounds could have potential applications in medicinal chemistry and drug design.
Mechanism of Action
Target of Action
It is known that similar compounds based on a 2h-benzo[d][1,2,3]triazole core are used in organic field-effect transistors (ofets) as p-type semiconductors .
Mode of Action
The compound’s mode of action is primarily through its electronic and molecular structures. The planarity of the structure and the good intramolecular charge transfer from the electron-donating to the electron-withdrawing fragments play a critical role in its application as a semiconductor in OFET devices .
Biochemical Pathways
It is known that these types of compounds facilitate intramolecular charge transfer (ict) due to their donor–acceptor (d–a) architectures .
Pharmacokinetics
Similar compounds have been shown to exhibit novel properties due to their confined sizes and unique shapes . They also have fewer grain boundaries and defects, which gives rise to better charge-carrier transport properties .
Result of Action
The result of the compound’s action is its application as a p-type semiconductor in OFET devices . Its electronic and molecular structures contribute to its performance as a semiconductor .
Action Environment
Environmental factors can significantly influence the compound’s action, efficacy, and stability. For instance, how molecules or polymer chains assemble in the solid state can govern the performance of organic semiconductors . Intermolecular interactions such as hydrogen bonding, π–π stacking, and electrostatic forces can be used to tune the factors that influence the self-assembly and the final morphologies of the aggregates .
Properties
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5OS/c24-17(12-23-15-7-2-1-6-14(15)21-22-23)20-11-13-5-3-9-19-18(13)16-8-4-10-25-16/h1-10H,11-12H2,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZVHMNJFKQXJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NCC3=C(N=CC=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.